molecular formula C24H33N3OS B4135964 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide

4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide

Cat. No. B4135964
M. Wt: 411.6 g/mol
InChI Key: HYKQXMLYGAROSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide, also known as DIPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPP is a piperazine derivative that has been synthesized through various methods and has been found to possess significant biochemical and physiological effects.

Mechanism of Action

4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide is believed to exert its therapeutic effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and subsequent anticonvulsant and anxiolytic effects. Additionally, 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide has been found to inhibit the reuptake of serotonin and norepinephrine, leading to its antidepressant effects.
Biochemical and Physiological Effects:
4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide has been found to possess significant biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. Additionally, 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide has been found to increase the levels of serotonin and norepinephrine, leading to its antidepressant effects. 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide has also been found to decrease the levels of glutamate, a neurotransmitter that is associated with seizures and neuropathic pain.

Advantages and Limitations for Lab Experiments

4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide possesses several advantages and limitations for lab experiments. One of the advantages is its significant therapeutic potential, making it a potential candidate for the development of new drugs. Additionally, 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations is its limited solubility in water, making it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide. One direction is the investigation of its potential therapeutic applications in the treatment of neuropathic pain. Additionally, further research is needed to elucidate its mechanism of action and to identify potential drug targets. Another direction is the investigation of its potential neuroprotective effects in various neurological disorders. Finally, the development of new synthetic methods for 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide could lead to the production of more potent and selective compounds.
Conclusion:
In conclusion, 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been found to possess significant biochemical and physiological effects. 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the development of new drugs. Further research is needed to elucidate its mechanism of action and to identify potential drug targets, and the development of new synthetic methods for 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide could lead to the production of more potent and selective compounds.

Scientific Research Applications

4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide has been found to possess significant therapeutic potential in various scientific research studies. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, 4-(diphenylmethyl)-N-(3-isopropoxypropyl)-1-piperazinecarbothioamide has been found to possess significant antinociceptive properties, making it a potential candidate for pain management.

properties

IUPAC Name

4-benzhydryl-N-(3-propan-2-yloxypropyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3OS/c1-20(2)28-19-9-14-25-24(29)27-17-15-26(16-18-27)23(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23H,9,14-19H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQXMLYGAROSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diphenylmethyl)-N-[3-(propan-2-yloxy)propyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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